1-Amino-3,3-difluorocyclobutanecarboxylic acid is a fluorinated analogue of 1-aminocyclobutane-1-carboxylate, characterized by its unique cyclobutane structure that incorporates two fluorine atoms and an amino group. This compound has a molecular weight of 151.11 g/mol and is of significant interest in the fields of organic chemistry and pharmaceuticals due to its distinctive properties and potential applications in drug development and agrochemicals .
The synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid typically involves several steps, including the introduction of the difluoromethyl group. One common method utilizes morpholino-sulfur trifluoride to convert a ketone precursor into the desired fluorinated product. The synthesis may include:
Purification steps are critical to isolate the final product with high purity .
The synthesis can be optimized for yield and purity depending on the reagents and conditions used. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-amino-3,3-difluorocyclobutanecarboxylic acid features a cyclobutane ring with two fluorine substituents at the 3-position and an amino group at the 1-position. The carboxylic acid functional group is located at the 2-position.
1-Amino-3,3-difluorocyclobutanecarboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The outcomes of these reactions depend significantly on reaction conditions such as temperature, solvent, and concentration of reagents used. Reaction pathways can be monitored using chromatographic techniques to analyze product formation .
Relevant data from studies indicate that these properties make it suitable for various applications in organic synthesis and pharmaceutical development .
1-Amino-3,3-difluorocyclobutanecarboxylic acid has several scientific applications:
The cyclobutane ring, characterized by high ring strain and conformational rigidity, serves as a strategic bioisostere in drug design. This scaffold constrains peptide backbone angles, enforces specific secondary structures, and enhances receptor binding selectivity. 1-Aminocyclobutane-1-carboxylic acid (ACBC) derivatives exemplify this utility: they increase enzymatic stability of peptides, influence biological activity, and promote specific peptide conformations [1]. In oncology, ACBC derivatives serve as delivery vehicles for boron neutron capture therapy (BNCT) and positron emission tomography (PET) tracers due to efficient tumor cell uptake [1] [4]. The ring strain also modulates neurotransmitter activity; ACBC-based compounds act as NMDA receptor antagonists or agonists, demonstrating the scaffold’s versatility in central nervous system targeting [1].
Fluorination strategically alters physicochemical properties, including metabolic stability, membrane permeability, and binding affinity. Introducing fluorine atoms at the 3,3-position of ACBC shields the molecule from oxidative metabolism and enhances lipophilicity, thereby improving blood-brain barrier penetration [1] [4]. The strong C–F bonds reduce enzymatic degradation, a critical advantage for peptide-based therapeutics. For instance, fluorinated ACBC analogues exhibit prolonged in vivo stability in PET imaging, where rapid degradation would compromise diagnostic accuracy [4]. Additionally, the electronegativity of fluorine influences pKa and hydrogen-bonding patterns, fine-tuning interactions with biological targets like the L-type amino acid transporter, which shows elevated affinity for fluorinated cyclobutanes [4].
The bioactivity of fluorinated cyclobutanes is exquisitely sensitive to substituent patterns and stereochemistry. anti-1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-FACBC) shows 6.6-fold higher tumor-to-brain uptake than its non-fluorinated counterpart in PET studies, whereas syn-isomers exhibit reduced transporter affinity [4]. Difluoro- versus trifluoromethyl-substitution also profoundly impacts function: 1-Amino-3,3-difluorocyclobutanecarboxylic acid balances lipophilicity and steric bulk, whereas bulkier 1-amino-3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid may hinder cellular uptake despite higher metabolic resistance [6]. Hydroxyl group placement further modulates properties; rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid engages in hydrogen bonding unavailable to non-hydroxylated analogues, potentially enhancing target selectivity [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7